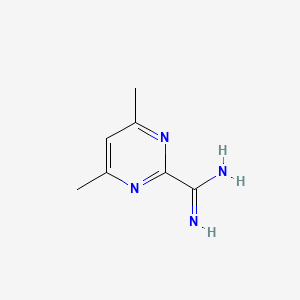

4,6-Dimethylpyrimidine-2-carboximidamide

Description

Contextualization of 4,6-Dimethylpyrimidine-2-carboximidamide within Heterocyclic Chemical Space

This compound belongs to the broad class of nitrogen-containing heterocyclic compounds. The pyrimidine (B1678525) ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in a vast array of biologically active molecules. The addition of two methyl groups at positions 4 and 6, and a carboximidamide group at position 2, creates a unique electronic and steric environment that defines its potential chemical reactivity and interactions.

While specific research on this compound is limited in publicly available literature, its structural analogues, such as 2-amino-4,6-dimethylpyrimidine (B23340) chemicalbook.comnist.govscribd.comherts.ac.ukresearchgate.net and 4,6-dimethylpyrimidine-2-thiol (B7761162) lpnu.ua, have been subjects of study, primarily as precursors in the synthesis of more complex molecules. The properties of these related compounds provide valuable insights into the likely characteristics of the title compound.

Fundamental Significance of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives are of immense importance in the field of chemical research, particularly in medicinal chemistry. shd-pub.org.rsbohrium.com The pyrimidine scaffold is a privileged structure, found in the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). This natural prevalence has long inspired the synthesis of a multitude of pyrimidine-containing compounds. shd-pub.org.rs

These derivatives exhibit a wide spectrum of biological activities, including but not limited to:

Anticancer: Many pyrimidine analogues function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells.

Antimicrobial and Antiviral: The structural similarity to natural nucleosides allows some pyrimidine derivatives to inhibit viral replication or bacterial growth.

Central Nervous System (CNS) Activity: Certain pyrimidines have shown effects on the central nervous system.

Agricultural Chemistry: Pyrimidine derivatives are also utilized as herbicides and plant growth regulators. lpnu.ua

The versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets.

Overview of Carboximidamide Functionality in Advanced Organic Synthesis

The carboximidamide group, also known as an amidine, is a functional group with the general structure R-C(=NH)-NH2. It is the nitrogen analogue of a carboxylic acid. This functional group is a strong base and a good nucleophile, properties that make it a valuable component in organic synthesis.

In the context of advanced organic synthesis, carboximidamides are recognized for their ability to:

Participate in Cyclization Reactions: The nucleophilicity of the nitrogen atoms makes them excellent partners in reactions to form various heterocyclic rings.

Act as Bioisosteres: The carboximidamide group can serve as a bioisostere for carboxylic acids or amides, meaning it can replace these groups in a molecule without significantly altering its biological activity, but potentially improving properties like solubility or basicity.

Form Stable Complexes with Metal Ions: The nitrogen atoms can chelate metal ions, which is a property exploited in coordination chemistry and catalysis.

The incorporation of a carboximidamide moiety into a molecule can significantly influence its biological activity, often by enabling strong hydrogen bonding interactions with target proteins.

Chemical and Physical Data

| Property | Value (Estimated/Calculated) |

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4-3-5(2)11-7(10-4)6(8)9/h3H,1-2H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWJTIWTYXUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Carboximidamide and Its Structural Analogues

Conventional Synthetic Routes

Traditional methods for constructing the 4,6-dimethylpyrimidine (B31164) framework and introducing the 2-carboximidamide group or its precursors have been well-established. These routes often involve sequential reactions, including transformations of existing pyrimidine (B1678525) structures, cyclocondensation reactions, and multicomponent strategies.

N-Aryl and N-heteroaryl cyanamides are versatile building blocks in organic synthesis. thieme-connect.com The cyanamide (B42294) functional group can act as either an electrophile or a nucleophile, enabling the construction of various nitrogen-containing heterocycles. wikipedia.org Specifically, N-(4,6-dimethylpyrimidin-2-yl)cyanamide serves as a key intermediate for elaboration into more complex structures.

Research has shown that these pyrimidinyl cyanamides can react with binucleophiles to form fused heterocyclic systems. For instance, the reaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with various diamines, such as benzene-1,2-diamine or ethylenediamine, leads to the formation of the corresponding 2-amino-1H-benzimidazole or 2-iminoimidazolidine derivatives. researchgate.net Similarly, its reaction with methyl anthranilate has been studied, resulting in the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, demonstrating a pathway to complex fused pyrimidines. researchgate.net These transformations highlight the utility of the cyanamide group as a synthon for guanidine-like structures. researchgate.net

The most fundamental and widely used method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon component with an N-C-N unit, such as urea (B33335), thiourea (B124793), or guanidine (B92328). For the synthesis of 4,6-dimethylpyrimidine derivatives, acetylacetone (B45752) (2,4-pentanedione) is the standard three-carbon precursor.

The reaction of acetylacetone with thiourea in an acidic medium, for example, is a common method to synthesize the key intermediate 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net This thiol can then be further functionalized. A direct synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) involves reacting a guanidine salt with acetylacetone in an aqueous alkaline medium, which offers an advantage over methods requiring anhydrous solvents. researchgate.net The use of urea in a condensation reaction with acetylacetone, catalyzed by sulfuric acid, yields 2-hydroxy-4,6-dimethylpyrimidine. nih.gov These foundational reactions provide access to key 2-substituted 4,6-dimethylpyrimidines that can be precursors to the target carboximidamide.

| N-C-N Precursor | C3 Precursor | Product | Reference(s) |

| Guanidine Salt | Acetylacetone | 2-Amino-4,6-dimethylpyrimidine | researchgate.net |

| Thiourea | Acetylacetone | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |

| Urea | Acetylacetone | 2-Hydroxy-4,6-dimethylpyrimidine | nih.gov |

| Guanidine HCl | Ethyl Cyanoacetate | 2-Amino-4-hydroxy-6-arylpyrimidine-5-carbonitrile | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. rasayanjournal.co.inthieme-connect.com The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to create dihydropyrimidinones or their thio-analogues. wikipedia.orgbeilstein-journals.org This strategy is a cornerstone for producing a wide array of substituted pyrimidine derivatives. wikipedia.orgnih.gov

Variations of this approach allow for the synthesis of highly functionalized pyrimidines. For instance, a one-pot reaction of an aldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and an amidine can yield pyrimidines or pyrimidinones. mdpi.comblucher.com.br Solvent-free MCRs have also been developed for synthesizing fused pyrimidine systems like aminopyrido[2,3-d]pyrimidines, showcasing the versatility and environmental advantages of this approach. mdpi.com These strategies are particularly powerful for creating large libraries of pyrimidine analogues for chemical and biological screening. thieme-connect.com

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and selective methods. This includes the use of transition-metal catalysis to forge new bonds under mild conditions and the application of green chemistry principles to minimize environmental impact.

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including pyrimidines. nih.govelsevier.comresearchgate.net Catalysts based on palladium, copper, and iridium have enabled novel cyclization and functionalization strategies that were previously challenging. bohrium.comacs.orgthieme-connect.comrsc.org

Copper-catalyzed reactions are particularly prominent. For example, an efficient one-pot, three-component reaction of amidines with a primary and a secondary alcohol, catalyzed by copper, has been developed to produce multisubstituted pyrimidines. rsc.org Another approach uses a copper(II) triflate catalyst for a tandem reaction between propargylic alcohols and amidines to form substituted pyrimidines. thieme-connect.com Palladium catalysis is also widely employed, for instance, in the C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives using arylboronic acids, which is valuable for modifying existing pyrimidine cores. acs.org Furthermore, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols provides a sustainable route to highly substituted pyrimidines. thieme-connect.comorganic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference(s) |

| Iridium (PN5P-Ir) | Multicomponent Reaction | Amidines, Alcohols | Substituted Pyrimidines | organic-chemistry.org, thieme-connect.com |

| Copper(II) Triflate | Tandem Reaction | Propargylic Alcohols, Amidines | Substituted Pyrimidines | thieme-connect.com |

| Palladium(II) Acetate | C-H Arylation | Pyrrolo[2,3-d]pyrimidines, Arylboronic Acids | C6-Aryl-pyrrolo[2,3-d]pyrimidines | acs.org |

| Copper(I) Cyanide | [3+2] Cycloaddition/Ring Expansion | 2H-Azirines, α-Isocyanoacetates | Trisubstituted Pyrimidines | thieme-connect.com |

| Palladium | Domino Reaction | 2H-Azirines, Isocyanides | Tetrasubstituted Pyrimidines | acs.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. powertechjournal.comnih.govbenthamdirect.com In pyrimidine synthesis, this has led to the adoption of techniques such as microwave irradiation, ultrasound assistance, and the use of environmentally benign solvents and recyclable catalysts. rasayanjournal.co.inresearchgate.net

Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields in MCRs for pyrimidine derivatives, often using water as a solvent. blucher.com.br Ultrasound irradiation is another energy-efficient method that promotes chemical reactions through acoustic cavitation. beilstein-archives.org It has been successfully applied to the synthesis of novel pyrimidine derivatives, offering shorter reaction times and higher yields compared to conventional heating methods. beilstein-archives.org Furthermore, the development of solvent-free "ball milling" techniques and the use of recyclable catalysts, such as modified ZnO nanoparticles, represent significant strides toward making pyrimidine synthesis more sustainable. acs.org These green approaches not only offer environmental benefits but also often lead to financial gains through increased efficiency and simplified workup procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. researchgate.netscilit.com The application of microwave irradiation has been particularly effective in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. mdma.chresearchgate.netias.ac.in

The synthesis of pyrimidine scaffolds, which form the core of the target molecule, can be significantly enhanced through microwave heating. For instance, the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines, shows improved yields and shorter reaction times under microwave irradiation. researchgate.net This approach is applicable to the synthesis of 2-aminodihydropyrimidines using guanidine, an aldehyde, and a β-dicarbonyl compound. researchgate.net Similarly, microwave-assisted conditions have been successfully employed for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and other complex pyrimidine-fused systems. researchgate.netresearchgate.net

While a direct microwave-assisted synthesis for 4,6-dimethylpyrimidine-2-carboximidamide is not extensively documented in current literature, the established success of this technology in related pyrimidine syntheses suggests its high potential. For example, the conversion of nitriles to amidines, a key transformation for obtaining the target carboximidamide functionality, can be accelerated under microwave conditions. mdpi.comrsc.org Palladium-catalyzed synthesis of N-arylamidines from aryltrifluoroborates and cyanamides under microwave irradiation has been reported, showcasing the utility of this method in forming the amidine group. mdpi.com

The general procedure for such microwave-assisted syntheses typically involves combining the reactants in a suitable solvent (or under solvent-free conditions) within a sealed microwave vial and irradiating the mixture at a specific temperature and power for a short duration. researchgate.netwikipedia.org The optimization of reaction parameters such as temperature, time, and catalyst (if any) is crucial for achieving the desired outcome.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Product Type | Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |

| 2-Amino-3,4-dihydropyrimidines | Aldehyde, β-dicarbonyl compound, Guanidine hydrochloride | NaHCO3, Alcohol, 120°C | Good | Short | researchgate.net |

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | α-Bromoacetophenones, 2-aminopyrimidin-4-one | 180°C | 84 | 20 min | researchgate.net |

| Imidazo[1,2-a]pyrimidine-containing imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-TsOH, 100°C | 46-80 | 60-80 min | researchgate.net |

| 2-Formimidate-3-carbonitrile derivatives | 2-Amino-3-carbonitrile precursors, Triethyl orthoformate | Acetic acid, 150°C | 88-95 | 20 min | wikipedia.org |

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound relies on the availability of strategically functionalized precursors. The following sections detail the synthetic pathways to key building blocks.

Synthetic Pathways to 4,6-Dimethylpyrimidin-2-yl Cyanamides

N-(4,6-Dimethylpyrimidin-2-yl)cyanamide is a pivotal intermediate that can be directly converted to the target carboximidamide. The synthesis of this precursor typically starts from the readily available 2-amino-4,6-dimethylpyrimidine.

A common method for the synthesis of N-substituted cyanamides from primary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN) as the cyanating agent. wikipedia.orgorganicreactions.org In this reaction, the primary amino group of 2-amino-4,6-dimethylpyrimidine attacks the electrophilic carbon of cyanogen bromide, leading to the formation of the corresponding cyanamide after the elimination of hydrogen bromide. The reaction is generally carried out in an inert solvent.

An alternative approach involves the iron-mediated desulfurization of a thiourea derivative. This method provides a multicomponent route to substituted cyanamides from isothiocyanates under mild conditions. ias.ac.in

The interaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with other reagents, such as methyl anthranilate, has been studied, leading to the formation of more complex heterocyclic systems like 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one. researchgate.net This highlights the synthetic utility of this cyanamide as a building block.

Preparation of Related 4,6-Dimethylpyrimidine Derivatives as Synthetic Intermediates

A variety of 2-substituted 4,6-dimethylpyrimidine derivatives serve as essential precursors for the synthesis of the target compound and its analogs. The synthesis of these intermediates often begins with simple starting materials.

2-Amino-4,6-dimethylpyrimidine: This key starting material is commonly synthesized through the cyclocondensation of acetylacetone with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate, in an aqueous alkaline medium. scribd.comgoogle.com The use of an aqueous medium eliminates the need for anhydrous solvents and can shorten the reaction time significantly. scribd.com

2-Hydroxy-4,6-dimethylpyrimidine: This derivative can be prepared by the reaction of urea with acetylacetone. The reaction is typically catalyzed by an acid, such as hydrogen chloride in a lower alcohol solvent, to first yield the hydrochloride salt of the product, which is then neutralized with a base to obtain the final 2-hydroxy-4,6-dimethylpyrimidine. google.com

2-Thio-substituted 4,6-dimethylpyrimidines: Starting from 4,6-dimethylpyrimidine-2-thiol hydrochloride, a range of S-substituted derivatives can be synthesized. mdpi.comorganicreactions.org These thiol derivatives can be further functionalized to introduce other groups at the 2-position of the pyrimidine ring.

2-Hydrazino-4,6-dimethylpyrimidine: This compound is another valuable intermediate, prepared from a suitable precursor, and can be used in condensation reactions to build more complex heterocyclic systems attached to the 4,6-dimethylpyrimidine core. mdpi.com

2-Cyano-4,6-dimethylpyrimidine: While a direct synthesis is not prominently reported, the synthesis of other 2-cyanopyrimidines often involves the displacement of a leaving group, such as a sulfone, from the 2-position with a cyanide salt like KCN. mdpi.comresearchgate.net For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) can be converted to 4,6-dimethoxypyrimidine-2-carbonitrile. mdpi.comresearchgate.net A similar strategy could potentially be applied to a corresponding 4,6-dimethylpyrimidine precursor. The resulting 2-cyano derivative is a direct precursor to the target carboximidamide via hydrolysis or other activation methods.

Table 2: Key Precursors for this compound Synthesis

| Precursor | Starting Materials | Key Reagents/Conditions | Reference |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | 2-Amino-4,6-dimethylpyrimidine | Cyanogen bromide (von Braun reaction) | wikipedia.orgorganicreactions.org |

| 2-Amino-4,6-dimethylpyrimidine | Acetylacetone, Guanidine salt | Aqueous alkaline medium | scribd.comgoogle.com |

| 2-Hydroxy-4,6-dimethylpyrimidine | Urea, Acetylacetone | HCl, Alcohol, then base | google.com |

| 2-Thio-substituted 4,6-dimethylpyrimidines | 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Various electrophiles | mdpi.comorganicreactions.org |

| 2-Hydrazino-4,6-dimethylpyrimidine | Not specified | Not specified | mdpi.com |

| 2-Cyano-4,6-dimethylpyrimidine | (Hypothetical) 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | KCN | mdpi.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4,6 Dimethylpyrimidine 2 Carboximidamide

Investigation of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 4,6-dimethylpyrimidine-2-carboximidamide is characterized by a duality of nucleophilic and electrophilic properties. The pyrimidine (B1678525) ring itself is an electron-deficient system, which makes its carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles. However, the presence of two electron-donating methyl groups at the C4 and C6 positions somewhat mitigates this electrophilicity compared to the unsubstituted pyrimidine.

The carboximidamide group (-C(=NH)NH2) at the C2 position is the primary site of nucleophilic reactivity. The lone pairs of electrons on both the amino and imino nitrogen atoms can readily attack electrophilic species. The relative nucleophilicity of these nitrogen atoms can be influenced by reaction conditions, such as pH. Protonation of the imino nitrogen under acidic conditions would deactivate it towards electrophiles but would enhance the electrophilicity of the amidine carbon.

Conversely, the pyrimidine ring's electron-deficient nature makes it an electrophile. Nucleophilic attack on the pyrimidine ring is a well-established reactivity pattern for diazines. wur.nl Strong nucleophiles can add to the C2, C4, or C6 positions, sometimes leading to the formation of stable anionic sigma complexes or initiating ring-opening and transformation reactions. wur.nl The C2 position, already substituted, is less likely to be attacked by nucleophiles unless the carboximidamide group can act as a leaving group. The C4 and C6 positions, despite being attached to methyl groups, remain potential sites for nucleophilic attack, especially if the ring is activated, for instance, by N-alkylation.

The interaction between electrophiles and nucleophiles is governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.gov In the context of this compound, the nitrogen atoms of the carboximidamide group would be considered hard nucleophiles, readily reacting with hard electrophiles like acyl chlorides or alkyl halides.

Regioselective Alkylation and Acylation Studies

Regioselectivity is a critical aspect of the alkylation and acylation of this compound due to the multiple reactive sites. The molecule possesses four nitrogen atoms that could potentially be modified: the two ring nitrogens (N1 and N3) and the two exocyclic nitrogens of the carboximidamide group.

Alkylation and acylation are expected to occur preferentially on the more nucleophilic exocyclic nitrogens of the carboximidamide moiety under neutral or basic conditions. The distinction between which of the two exocyclic nitrogens reacts is subtle and can depend on steric factors and the specific reagents used.

Alternatively, alkylation can occur at the ring nitrogens. The reaction of 4,6-dimethylpyrimidine (B31164) with alkylating agents can lead to the formation of N-quaternary pyrimidinium salts. wur.nl This quaternization significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl For this compound, alkylation could lead to either N1- or N3-alkylated products. The regioselectivity would be influenced by steric hindrance from the adjacent methyl and carboximidamide groups.

Studies on the alkylation of the related compound, 2-thiopyrimidine, show that reactions can be directed to selectively yield S-alkylated products under specific conditions, demonstrating that precise control of regioselectivity is achievable within the pyrimidine system. bjmu.edu.cn Similarly, S-alkylation is the preferred pathway for 4,6-diamino-2-mercaptopyrimidine, with the carbon adjacent to the sulfur showing a characteristic chemical shift in the 13C NMR spectrum. mdpi.com While the functional group is different, these findings underscore the potential for achieving regioselective functionalization on substituents at the C2 position of the pyrimidine ring.

Table 1: Potential Regioselective Alkylation/Acylation Sites and Products

| Reagent Type | Potential Reaction Site | Product Type |

| Alkyl Halide (R-X) | Exocyclic -NH2 | N-Alkyl-4,6-dimethylpyrimidine-2-carboximidamide |

| Alkyl Halide (R-X) | Exocyclic =NH | N'-Alkyl-4,6-dimethylpyrimidine-2-carboximidamide |

| Alkyl Halide (R-X) | Ring Nitrogen (N1/N3) | 1-Alkyl-4,6-dimethyl-2-carboximidamidopyrimidinium Salt |

| Acyl Chloride (RCOCl) | Exocyclic -NH2 | N-Acyl-4,6-dimethylpyrimidine-2-carboximidamide |

| Acyl Chloride (RCOCl) | Exocyclic =NH | N'-Acyl-4,6-dimethylpyrimidine-2-carboximidamide |

Intramolecular Cyclization and Rearrangement Processes

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The carboximidamide group, with its nucleophilic nitrogens and adjacent electrophilic carbon, is well-suited to participate in ring-forming processes.

A notable example is the cyclization of related 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. researchgate.net This reaction proceeds via initial N-alkylation of the guanidine (B92328) moiety, followed by an intramolecular nucleophilic attack and dehydration to yield derivatives of 2-aminoimidazole or 2-iminoimidazolidine. researchgate.net A similar pathway can be envisioned for this compound, where reaction with bifunctional electrophiles would lead to the construction of new heterocyclic rings fused or attached to the pyrimidine core.

Table 2: Intramolecular Cyclization of a Related Guanidine Derivative

| Starting Material | Reagent | Product | Reference |

| 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | α-Bromoacetophenone | 1,4-Diphenyl-N-(4,6-dimethylpyrimidin-2-yl)-1H-imidazol-2-amine | researchgate.net |

| 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidine | Ethyl bromoacetate | 2-[(4,6-Dimethylpyrimidin-2-yl)imino]-1-phenylimidazolidin-4-one | researchgate.net |

Rearrangement reactions are also a key feature of pyrimidine chemistry. The Dimroth rearrangement is a common isomerization process in nitrogen-containing heterocycles, which involves the transposition of endocyclic and exocyclic heteroatoms. nih.gov This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opened intermediate. nih.gov For this compound, a Dimroth-type rearrangement could potentially lead to the formation of a 2-(methylamino)- or 2-(amino)-N-substituted pyrimidine derivative, depending on the substituents present on the carboximidamide group.

Another relevant transformation is the Boekelheide rearrangement, which is characteristic of pyrimidine N-oxides and involves the reaction with acetic anhydride. fu-berlin.de While this requires prior oxidation of the pyrimidine ring nitrogen to an N-oxide, it represents a potential pathway for functionalizing the methyl groups at the C4 or C6 positions. fu-berlin.de

Directed C-H Functionalization Strategies

Direct C-H functionalization has become a powerful tool for the modification of heterocyclic cores, avoiding the need for pre-functionalized substrates. researchgate.net For the this compound molecule, the C5-H bond is the most likely target for such transformations. The pyrimidine ring is generally an electron-deficient system, which can be amenable to C-H activation.

The carboximidamide group at C2 could potentially serve as a directing group, coordinating to a transition metal catalyst and directing the functionalization to the adjacent C-H bond at the C5 position. Various nitrogen-containing functional groups have been successfully employed as directing groups in metal-catalyzed C-H activation reactions. researchgate.net These protocols allow for innovative alkylations, arylations, and other C-C bond-forming reactions. researchgate.net

For instance, palladium-catalyzed C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been achieved with high regioselectivity. chemistryviews.org While a different pyrimidine-based scaffold, this demonstrates the feasibility of selective C-H functionalization on the pyrimidine ring system. A proposed mechanism involves the coordination of the palladium catalyst, reaction with the arylboronic acid, and subsequent directed C-H activation. chemistryviews.org A similar strategy could be developed for this compound, leveraging the directing ability of the carboximidamide substituent.

Heterocyclic Ring Transformations

The pyrimidine ring can undergo significant structural changes, leading to different heterocyclic systems through ring transformation reactions. These reactions are often initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring. wur.nl

A well-documented transformation is the conversion of pyrimidines into isoxazoles upon reaction with hydroxylamine (B1172632). researchgate.net Specifically, 4,6-dimethylpyrimidine reacts with hydroxylamine hydrochloride to yield 3,5-dimethylisoxazole. researchgate.net This reaction proceeds through a nucleophilic attack at C4 or C6, followed by ring opening and subsequent recyclization with the elimination of a nitrogen-containing fragment. It is plausible that this compound would undergo a similar ring contraction, with the carboximidamide group being expelled during the transformation.

The nature of the nucleophile and the reaction conditions are critical in determining the outcome of these transformations. The reaction of pyrimidines with the amide ion (a strong nucleophile) can lead to different ring transformations than those observed with weaker nucleophiles. wur.nl Quaternization of the pyrimidine ring nitrogen also enhances its reactivity towards nucleophiles, facilitating ring-opening processes. wur.nl The study of such transformations reveals the versatility of the pyrimidine skeleton as a building block for diverse heterocyclic structures. nih.gov

Theoretical and Computational Investigations of 4,6 Dimethylpyrimidine 2 Carboximidamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular structure, electronic properties, and reactivity of chemical compounds. While specific DFT studies on 4,6-dimethylpyrimidine-2-carboximidamide are not widely published, extensive research on closely related pyrimidine (B1678525) derivatives provides a strong basis for understanding its characteristics.

Computational studies on the analogous compound, pyrimidine-2-carboximidamide (B1365914) (Pym-2-cia) , which lacks the two methyl groups, have been performed to optimize its structure and analyze its electronic features. researchgate.net These calculations are typically carried out using methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov For the related 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) , DFT calculations using the B3LYP method have successfully predicted geometrical parameters that show good agreement with experimental data. nih.gov

The electronic structure of these molecules is often analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. For instance, in various pyrimidine derivatives, the electron density of the HOMO is often distributed over atoms with delocalized electrons, indicating the preferred sites for electrophilic attack. ijcce.ac.ir The LUMO, conversely, indicates sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

Reactivity descriptors, calculated from DFT results, provide quantitative measures of chemical behavior. These include electronegativity, chemical hardness, and softness. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For sulfonamide-Schiff base derivatives, MEP analysis has successfully identified electrophilic and nucleophilic sites. nih.gov Such analyses for this compound would reveal the reactive nature of the carboximidamide group and the pyrimidine ring.

Table 1: Key Electronic Properties from DFT Calculations for Pyrimidine Analogs

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the molecule's susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the molecule's susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ijcce.ac.ir | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. researchgate.net | Identifies positive (electron-deficient) and negative (electron-rich) regions, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with their environment. nih.govnih.gov This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of accessible conformations and the characterization of intermolecular forces. researchgate.net

For a molecule like this compound, MD simulations can elucidate several key properties:

Conformational Analysis: The carboximidamide group can rotate relative to the pyrimidine ring. MD simulations can map the potential energy surface associated with this rotation and other flexible bonds, identifying low-energy, stable conformations. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with other molecules, such as biological receptors. To thoroughly sample the conformational space, multiple independent simulations with different starting conditions are often employed rather than a single long trajectory. nih.gov

Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent molecules (e.g., water) and other ions or molecules present in the system. researchgate.net This is critical for understanding hydrogen bonding patterns, which are vital for the structure and function of many chemical and biological systems. For this compound, simulations would reveal the dynamics of hydrogen bonds formed by the NH and NH2 protons of the carboximidamide group and the nitrogen atoms of the pyrimidine ring.

Solvation Effects: The behavior and stability of a molecule can change significantly in different solvents. MD simulations can provide a detailed picture of the solvation shell around the molecule, calculating properties like the radial distribution function to understand the organization of solvent molecules.

Tautomerism and Isomerism Studies in Solution and Solid State

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a critical consideration for heterocyclic compounds like pyrimidines. mit.edu Different tautomers can exhibit distinct physical, chemical, and biological properties. nih.gov For this compound, prototropic tautomerism involving the carboximidamide group is highly probable.

The carboximidamide group (-C(=NH)NH2) can exist in equilibrium with its tautomeric form, an amino-imino tautomer. Furthermore, the pyrimidine ring itself can participate in tautomerism, particularly if protonation or deprotonation occurs. The equilibrium between these forms can be influenced by the physical state (solid vs. solution) and the nature of the solvent. researchgate.net

In Solution: The equilibrium between tautomers is highly dependent on the solvent's polarity. Polar solvents can stabilize more polar tautomers through interactions like hydrogen bonding. researchgate.net For instance, studies on 2-amino-5,6-dimethylpyrimidin-4-one have shown that it can exist in different tautomeric forms in solution compared to the solid state. nih.gov NMR spectroscopy is a primary experimental tool for studying tautomeric equilibria in solution. nih.gov

In the Solid State: In the crystalline state, one tautomer is often strongly favored due to packing forces and specific intermolecular hydrogen bonding networks. nih.gov X-ray crystallography is the definitive method for determining the structure in the solid state. However, computational methods (DFT) are crucial for calculating the relative energies of different tautomers in both the gas phase and solution (using solvent models) to predict their relative stabilities. researchgate.net For example, a computational study of 2-mercaptoimidazole (B184291) revealed a high energy barrier for intramolecular proton transfer, which was significantly lowered in the presence of water molecules, highlighting the solvent's role in facilitating tautomerization. researchgate.net

A recent computational study analyzed pyrimidine-2-carboximidamide (Pym-2-cia) , confirming the importance of considering its potential tautomeric forms. researchgate.net A thorough investigation of this compound would require a similar combined experimental (NMR, X-ray) and computational (DFT) approach to fully characterize its tautomeric behavior.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry provides essential tools for mapping out potential reaction pathways and calculating their associated energy changes. This allows for the prediction of reaction feasibility, mechanisms, and product distributions without the need for exhaustive experimental work.

For this compound, computational methods can be applied to understand both its synthesis and its subsequent reactions. A computational study on the related pyrimidine-2-carboximidamide (Pym-2-cia) notes its formation from 2-cyanopyrimidine (B83486) and its role as an intermediate in the synthesis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). researchgate.net

The typical computational approach involves:

Reactant and Product Optimization: The 3D structures of reactants, intermediates, products, and transition states are optimized using a method like DFT.

Transition State Searching: Locating the transition state (the highest energy point along the reaction coordinate) is crucial for determining the reaction's activation energy.

For example, the reaction of an aminopyrimidine with phenacyl bromide can proceed via either a condensation or an SN2 pathway depending on the conditions; computational modeling can help elucidate the preferred mechanism by comparing the activation barriers of the competing pathways. mdpi.com Similarly, the energetics of the cyclocondensation reactions that pyrimidine derivatives often undergo can be modeled to understand product formation. mdpi.com These computational insights are invaluable for optimizing reaction conditions to maximize the yield of desired products.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds and to guide the structural optimization of lead compounds. omicsonline.org

While a specific QSAR model for this compound has not been reported, the methodology has been successfully applied to a wide range of pyrimidine derivatives for various biological targets, including anticancer and antimicrobial agents. nih.govnih.gov

The development of a QSAR model for this compound derivatives would involve the following steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.gov For example, a QSAR study on pyrimidine derivatives as cyclooxygenase-2 inhibitors identified descriptors related to electronegativity, polarizability, and the number of specific functional groups as being important for activity. omicsonline.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.

The resulting QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired activity, thereby guiding the synthesis of new, more potent analogs of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-amino-4,6-dimethylpyrimidine | ADMP |

| Pyrimidine-2-carboximidamide | Pym-2-cia |

| 2-amino-5,6-dimethylpyrimidin-4-one | - |

| 2-mercaptoimidazole | - |

| 4,6-dimethyl-2-mercaptopyrimidine | - |

| 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine | TPymT |

| 2-cyanopyrimidine | - |

Advanced Research Applications and Utility in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The synthesis of N,N'-disubstituted guanidines bearing a 4,6-dimethylpyrimidine (B31164) moiety highlights their role as accessible building blocks for more complex structures. A key synthetic pathway involves the use of N-(4,6-dimethylpyrimidin-2-yl)cyanamide as an intermediate. This cyanamide (B42294) is prepared from the readily available 2-amino-4,6-dimethylpyrimidine (B23340). researchgate.net

The acid-promoted amination of this pyrimidine-bearing cyanamide with various aniline (B41778) derivatives serves as a robust method to produce a library of N-aryl-(4,6-dimethylpyrimidin-2-yl)guanidines. researchgate.net Hydrochloric acid has been identified as an effective catalyst for this transformation. This synthetic strategy allows for the introduction of diverse functionalities onto the guanidine (B92328) core by varying the aniline substituent, thereby tuning the steric and electronic properties of the final molecule. researchgate.net The general reaction is a testament to the utility of the pyrimidine (B1678525) scaffold in building complex guanidine-containing molecules that are of interest in medicinal and materials science. researchgate.net

A study successfully synthesized and characterized eleven different N,N'-substituted guanidines with a 4,6-dimethylpyrimidyl group at one end and various substituted anilines at the other, demonstrating the versatility of this synthetic approach. researchgate.net

Table 1: Examples of Synthesized N-Aryl-(4,6-dimethylpyrimidin-2-yl)guanidines This table is generated based on synthetic approaches described in the literature.

| Substituent on Aniline | Precursor A | Precursor B | Catalyst | Product |

|---|---|---|---|---|

| 3-Chloro | N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | 3-Chloroaniline | HCl | 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine researchgate.net |

| 4-Trifluoromethyl | N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | 4-(Trifluoromethyl)aniline | HCl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-(trifluoromethyl)phenyl)guanidine researchgate.net |

Ligand Design and Coordination Chemistry with Transition Metals

Guanidines and their derivatives are exceptional N-donor ligands for transition metals. semanticscholar.orgresearchgate.net Their ability to stabilize various metal oxidation states stems from the delocalization of positive charge across the CN₃ core upon coordination. semanticscholar.orgresearchgate.net The 4,6-dimethylpyrimidin-2-yl)guanidine framework is particularly interesting for ligand design due to its multiple nitrogen donor sites: the two ring nitrogens and the nitrogens of the guanidine group.

Structural studies, including X-ray crystallography on N-aryl-(4,6-dimethylpyrimidin-2-yl)guanidines, have revealed crucial details about their tautomeric forms in the solid state. researchgate.net These studies show that the structure can switch between different tautomers (e.g., cis-trans vs. cis-cis) depending on the electronic properties of the substituents on the aniline ring. researchgate.net This knowledge is critical for designing ligands with specific geometries and coordination behaviors. For example, one class of these compounds crystallizes in a form where the shorter C=N double bond of the guanidine points toward the pyrimidine ring, while electron-withdrawing substituents on the aniline can flip this orientation. researchgate.net

This tunable geometry, combined with the strong nucleophilicity of the guanidine nitrogen, makes these compounds highly promising ligands for creating stable and reactive metal complexes. semanticscholar.org While specific complexes of 4,6-dimethylpyrimidine-2-carboximidamide are not extensively documented, related aminopyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidine (B117758), have been shown to coordinate with Co(II) and Cu(II), forming intricate supramolecular structures. nih.gov This demonstrates the pyrimidine core's capability to participate in forming coordination polymers and metal-organic frameworks. nih.gov

Potential in Catalytic Systems and Catalyst Development

Transition metal complexes featuring guanidine-based ligands are increasingly recognized for their catalytic prowess in a range of organic transformations. semanticscholar.orgresearchgate.net The strong electron-donating nature of guanidine ligands can significantly influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. semanticscholar.org

Notable applications of guanidine-metal complexes include:

Polymerization Catalysis : Copper-guanidine complexes have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP) of monomers like styrene. mdpi.com The guanidine ligand is adept at stabilizing the different oxidation states of copper (Cu(I), Cu(II), and Cu(III)) required for the catalytic cycle. mdpi.com

Hydrogenation and Other Transformations : Guanidinato complexes of early transition metals like titanium have shown the ability to catalyze the hydrogenation of arenes. nih.gov Other systems are active in various reactions, including aldol (B89426) reactions and other carbon-carbon bond-forming processes. semanticscholar.org

Given these precedents, complexes of N-aryl-(4,6-dimethylpyrimidin-2-yl)guanidines are strong candidates for developing new catalytic systems. The ability to systematically modify the substituents on the pyrimidyl and aryl rings provides a clear strategy for tuning the catalyst's performance for specific applications. researchgate.netsemanticscholar.org

Precursors for Novel Materials Science Applications (e.g., polymers, optical materials)

The 4,6-dimethylpyrimidine unit is a viable component for materials science, as demonstrated by the synthesis of polymers like poly(4,6-dimethylpyrimidine)sulfide and poly(4,6-dimethylpyrimidine)amine. researchgate.net These materials are produced through electrophilic substitution reactions, indicating the reactivity of the pyrimidine core and its suitability for polymerization processes. researchgate.net These organosulfur and organoamine polymers are noted for their thermal stability and potential as antioxidants. researchgate.net

Furthermore, guanidine-containing molecules are recognized for their utility in material sciences, partly due to their ability to form extensive and robust hydrogen-bonding networks. researchgate.net This property is crucial for creating self-assembling systems and supramolecular architectures. The combination of a polymerizable pyrimidine backbone with the strong intermolecular interaction capabilities of the guanidine group makes this compound and its derivatives attractive monomers for novel functional polymers. These materials could potentially find use as ion exchangers, specialty thermoplastics, or functional materials where the basicity and coordination ability of the guanidine moiety can be exploited. researchgate.net

Contribution to Agrochemical and Specialized Industrial Chemical Synthesis

The pyrimidine ring is a core component in numerous agrochemicals. google.comresearchgate.net The precursor to the title compound, 2-amino-4,6-dimethylpyrimidine, is a key intermediate in the industrial synthesis of the antibacterial and coccidiostatic agent sulfamethazine. google.com Moreover, related aminopyrimidine structures are fundamental building blocks for a major class of modern herbicides: the sulfonylureas. For instance, 2-amino-4,6-dimethoxypyrimidine is used to synthesize herbicides such as bensulfuron-methyl (B33747) and nicosulfuron. google.com

Research into derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has shown that these compounds can exhibit pronounced plant growth-stimulating activity. researchgate.netresearchgate.net This biological activity underscores the potential of the 4,6-dimethylpyrimidine scaffold in developing new agrochemical agents. Given that the carboximidamide/guanidine derivatives are synthesized from the same 2-aminopyrimidine (B69317) precursor used in established agrochemical production, they represent a logical next step for exploration in the search for new herbicides, fungicides, or plant growth regulators. google.comresearchgate.net

Future Research Directions and Perspectives in 4,6 Dimethylpyrimidine 2 Carboximidamide Chemistry

Development of Next-Generation Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives. pleiades.onlineresearchgate.netnih.govnih.gov Future research on 4,6-dimethylpyrimidine-2-carboximidamide will likely prioritize the development of sustainable synthetic methodologies that minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on hazardous reagents and solvents, but a shift towards greener alternatives is underway. pleiades.online

Key areas of focus for sustainable synthesis of this compound and its precursors are expected to include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the generation of byproducts in the synthesis of various heterocyclic compounds. researchgate.net Its application to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Ultrasonic Irradiation: Sonochemistry offers another avenue for green synthesis, often leading to improved reaction kinetics and yields under milder conditions. researchgate.net The use of ultrasound in the condensation reactions required to form the pyrimidine ring or in the introduction of the carboximidamide group could be a promising research direction.

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water, is a cornerstone of green chemistry. pleiades.online Research into solid-state synthesis or reactions in aqueous media for this compound would significantly reduce the environmental footprint of its production.

Catalysis: The development and use of reusable and non-toxic catalysts, such as zirconyl chloride hexahydrate, can enhance the sustainability of synthetic processes. researchgate.net Future work will likely involve screening for novel catalysts that are effective for the specific transformations needed to produce this compound.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is not yet fully explored. The interplay between the electron-deficient pyrimidine ring and the nucleophilic carboximidamide group suggests a rich and complex reactivity profile that warrants further investigation. Future research is expected to delve into the compound's behavior with a variety of electrophiles and nucleophiles, potentially leading to the discovery of novel chemical transformations. nih.govnih.govuni-muenchen.de

Key research avenues include:

Reactions with Electrophiles: The nitrogen atoms of the pyrimidine ring and the carboximidamide group are potential sites for electrophilic attack. Systematic studies with a range of electrophiles will help to elucidate the regioselectivity and reactivity of these sites.

Reactions with Nucleophiles: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. Understanding the conditions under which nucleophilic substitution or ring-opening reactions occur is crucial for expanding the synthetic utility of this compound. umich.edu The electrochemical initiation of nucleophilic substitution has been demonstrated for related pyrimidine thiols, suggesting a potential avenue for activating this compound towards nucleophiles. researchgate.net

Cyclization Reactions: The bifunctional nature of this compound makes it an attractive substrate for cyclization reactions to form fused heterocyclic systems. mdpi.com These reactions could lead to the synthesis of novel polycyclic structures with unique properties. The use of bifunctional amino-squaramides as catalysts in Michael addition-cyclization reactions of other systems points to the potential for developing catalytic asymmetric cyclizations involving the title compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Future applications of AI and ML in this area are likely to include:

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new reactions. eurekalert.orgspecialchem.comchemeurope.comnih.govdartmouth.edu This could significantly accelerate the discovery of novel transformations of this compound. Neural networks have already been employed to predict the outcomes of organic reactions with a high degree of accuracy. nih.gov

De Novo Design of Derivatives: Generative models can design novel molecules with desired properties. nih.gov By defining specific criteria, such as binding affinity to a biological target or specific electronic properties, AI algorithms can propose new derivatives of this compound for synthesis.

Synthesis Planning: Retrosynthesis AI programs can propose synthetic routes to target molecules, including complex derivatives of this compound. This can help chemists to identify more efficient and cost-effective synthetic pathways.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning, can predict the biological activity or physical properties of compounds based on their chemical structure. ijcit.com This can be used to prioritize the synthesis of the most promising derivatives of this compound.

Expanding Derivatization for the Creation of Unique Molecular Architectures

The this compound scaffold provides multiple points for derivatization, allowing for the creation of a diverse range of molecular architectures with tailored properties. Future research will undoubtedly focus on exploiting this potential to build complex molecules, including macrocycles and coordination complexes.

Promising areas for derivatization include:

Synthesis of Macrocycles: Pyrimidine units can be incorporated into macrocyclic structures, which are of interest for their unique host-guest chemistry and biological activities. pleiades.onlineresearchgate.netnih.govnih.govresearchgate.net The carboximidamide group of this compound can serve as a key linkage point for the construction of such macrocycles.

Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the carboximidamide group are excellent ligands for metal ions. nih.govmdpi.comnih.gov The synthesis and characterization of coordination complexes and polymers containing this compound could lead to new materials with interesting magnetic, optical, or catalytic properties. The coordination behavior of the related 4,6-dimethylpyrimidine-2-thiol (B7761162) with zinc(II) has been studied, providing a basis for exploring the coordination chemistry of the title compound. researchgate.net

Crystal Engineering: The ability of the carboximidamide group to form strong hydrogen bonds makes this compound an excellent building block for crystal engineering. researchgate.netnih.govnih.govresearchgate.net By co-crystallizing it with other molecules, it is possible to design and synthesize new solid-state materials with specific structures and properties. The crystal structure of pyrimidine-2-carboximidamide (B1365914) itself reveals a network of hydrogen bonds. nih.gov

Interdisciplinary Research with Emerging Chemical Disciplines

The unique properties of this compound make it a candidate for applications in a variety of interdisciplinary fields. Future research will likely see this compound and its derivatives being explored in new contexts beyond traditional organic chemistry.

Potential interdisciplinary research areas include:

Supramolecular Chemistry: The hydrogen bonding capabilities and potential for metal coordination of this compound make it an ideal component for the construction of self-assembling supramolecular structures. pleiades.onlineresearchgate.net These structures could have applications in areas such as molecular recognition, sensing, and drug delivery.

Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of new functional materials with enhanced thermal stability, conductivity, or optical properties.

Chemical Biology: Derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. The pyrimidine scaffold is a well-known pharmacophore, and the carboximidamide group can participate in key interactions with biological macromolecules. researchgate.net

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4,6-Dimethylpyrimidine-2-carboximidamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 4,6-dimethylpyrimidin-2-amine. Key steps include:

- Reaction Optimization : Use anhydrous conditions and catalysts (e.g., triethylamine) to enhance yield.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol.

- Characterization :

- NMR : NMR (DMSO-d6, 400 MHz) for methyl protons (δ 2.3–2.5 ppm) and imidamide protons (δ 7.8–8.1 ppm).

- XRD : Single-crystal X-ray diffraction for structural confirmation (space group P2/c, unit cell parameters: a = 7.2 Å, b = 12.4 Å, c = 14.1 Å) .

- Mass Spectrometry : ESI-MS for molecular ion peak (m/z 179.1 [M+H]).

Q. What are common chemical reactions involving this compound, and how are they optimized?

Methodological Answer: The compound undergoes:

- Oxidation : Treat with KMnO (acidic conditions) or HO (neutral pH) to yield pyrimidine N-oxide derivatives. Monitor reaction progress via TLC (R shift from 0.5 to 0.3).

- Reduction : Use NaBH in methanol (0°C, 2 hrs) to reduce the imidamide group to amine; LiAlH may over-reduce the pyrimidine ring.

- Substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C for 12 hrs to introduce alkyl groups at the imidamide position .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL (via Olex2 interface) for high-resolution data. Apply twin refinement if data shows pseudo-merohedral twinning (common in monoclinic systems) .

- Disorder Handling : For disordered methyl groups, apply PART instructions and isotropic displacement parameter constraints (U ≤ 0.08 Å).

- Validation Tools : Check R (<5%) and completeness (>98%) in CrysAlisPro. Use PLATON to validate hydrogen bonding (e.g., N–H···N interactions at 2.8–3.0 Å) .

Q. How should researchers design assays to evaluate the compound’s bioactivity while minimizing false positives?

Methodological Answer:

- Antimicrobial Assays :

- MIC Determination : Use broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive (ciprofloxacin) and negative (DMSO) controls.

- Cytotoxicity : Test on mammalian cell lines (e.g., HEK293) via MTT assay (IC > 50 µM indicates selectivity).

- Data Validation : Replicate experiments (n=3) and use ANOVA to assess significance (p < 0.05). Cross-check with LC-MS to confirm compound stability in assay media .

Q. How can contradictory results in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

Methodological Answer:

- Byproduct Identification : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to isolate impurities. Compare fragmentation patterns with spectral libraries.

- Mechanistic Studies : Perform DFT calculations (Gaussian 16, B3LYP/6-31G**) to model reaction pathways. Identify intermediates via -labeling experiments.

- Parameter Screening : Design a DoE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading. Analyze via response surface methodology .

Q. What strategies ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Store under argon at –20°C in amber vials. Avoid prolonged exposure to light or humidity (TGA shows decomposition >150°C).

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via NMR for degradation peaks (e.g., hydrolysis to carboxamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.